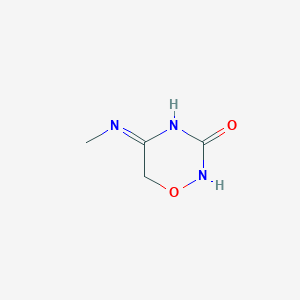
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)-: is a heterocyclic compound that contains an oxadiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazine derivative with a carbonyl compound, followed by cyclization.
Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while substitution could produce a variety of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it might be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential.
Industry: In industry, it might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if the compound has biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.
Comparación Con Compuestos Similares
2H-1,2,4-Oxadiazin-3(6H)-one: A similar compound without the methylamino group.
1,2,4-Oxadiazole: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness: The presence of the methylamino group in 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)- may confer unique properties, such as different reactivity or biological activity, compared to its analogs.
Propiedades
Número CAS |
60904-09-8 |
|---|---|
Fórmula molecular |
C4H7N3O2 |
Peso molecular |
129.12 g/mol |
Nombre IUPAC |
5-methylimino-1,2,4-oxadiazinan-3-one |
InChI |
InChI=1S/C4H7N3O2/c1-5-3-2-9-7-4(8)6-3/h2H2,1H3,(H2,5,6,7,8) |
Clave InChI |
CKSPCAPUMCSPGP-UHFFFAOYSA-N |
SMILES canónico |
CN=C1CONC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


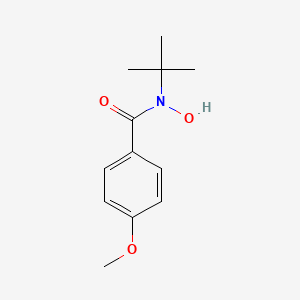
![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
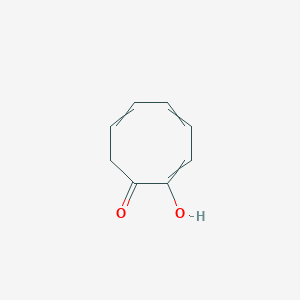
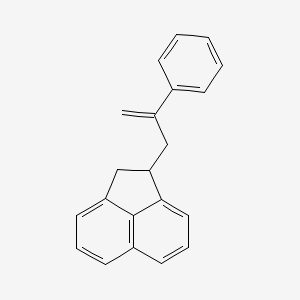




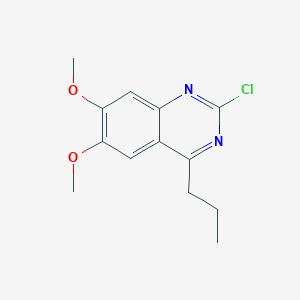
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)
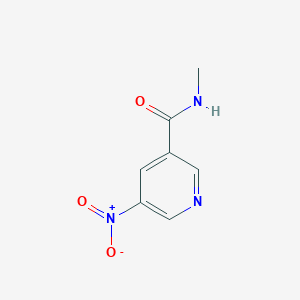
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)
